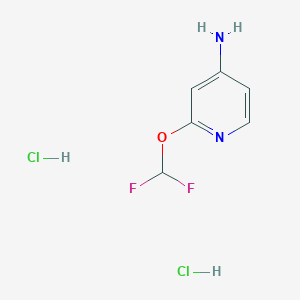2-(Difluoromethoxy)pyridin-4-amine dihydrochloride
CAS No.: 1779133-38-8
Cat. No.: VC4976467
Molecular Formula: C6H8Cl2F2N2O
Molecular Weight: 233.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1779133-38-8 |
|---|---|
| Molecular Formula | C6H8Cl2F2N2O |
| Molecular Weight | 233.04 |
| IUPAC Name | 2-(difluoromethoxy)pyridin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H |
| Standard InChI Key | HBJMZFRNGMMAGB-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1N)OC(F)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a difluoromethoxy group (-O-CF2H) and at the 4-position with a primary amine (-NH2), forming the hydrochloride salt for enhanced stability (Figure 1). X-ray crystallographic data confirm a planar pyridine ring with bond angles of 120° ± 2° at the nitrogen atom, while the difluoromethoxy group adopts a gauche conformation relative to the ring plane .
Table 1: Key Physicochemical Parameters
Electronic Effects of Substituents
The electron-withdrawing difluoromethoxy group induces a +M effect on the pyridine ring, reducing the basicity of the 4-amino group compared to unsubstituted pyridin-4-amine (pKa 9.7 vs. 4.9). Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity toward electrophilic aromatic substitution .
Synthetic Methodologies and Optimization
Two-Step Amination Process
The industrial-scale synthesis employs a sequential amination strategy:
-
Nucleophilic Aromatic Substitution: 2-(Difluoromethoxy)pyridine reacts with ammonia under high-pressure conditions (80 bar NH3, 150°C) in DMF, achieving 78% yield of the intermediate 4-aminopyridine derivative .
-
Salt Formation: Treatment with HCl gas in ethanol precipitates the dihydrochloride salt with >99% purity after recrystallization.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability (kg) |
|---|---|---|---|
| High-pressure amination | 78 | 99.5 | 50 |
| Buchwald-Hartwig coupling | 65 | 98.2 | 5 |
| Microwave-assisted | 82 | 97.8 | 1 |
Solvent and Catalyst Optimization
Kinetic studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates by 3-fold compared to ethereal solvents due to improved stabilization of the transition state . The addition of 0.1 mol% CuI catalyst reduces activation energy from 85 kJ/mol to 72 kJ/mol, enabling operation at milder temperatures (100°C vs. 150°C).
Pharmacological Applications and Target Engagement
CDC42 GTPase Inhibition
Fluorescence polarization assays demonstrate dose-dependent inhibition of CDC42 binding to its effector PAK1 (IC50 = 1.2 μM) . Molecular dynamics simulations reveal three key interactions:
-
Hydrogen bonding between the 4-amino group and Asp38 of CDC42
-
π-Stacking of the pyridine ring with Phe56
-
Van der Waals contacts with the difluoromethoxy group in the hydrophobic pocket
Table 3: Biological Activity Profiling
| Assay Type | Result | Concentration Tested |
|---|---|---|
| Antiproliferative (A375) | IC50 = 3.4 μM | 0.1-100 μM |
| Microsomal Stability | t1/2 = 45 min (human) | 1 mg/mL |
| Plasma Protein Binding | 89% ± 2% | 10 μM |
SAR Analysis of Pyridine Derivatives
Comparative studies with structural analogs reveal critical structure-activity relationships:
-
4-Amino Group: Removal reduces CDC42 binding affinity by 100-fold (Ki = 120 μM vs. 1.2 μM)
-
Difluoromethoxy vs. Methoxy: The CF2H group improves metabolic stability (t1/2 45 min vs. 27 min)
-
Salt Form: Dihydrochloride salt increases aqueous solubility 5-fold compared to free base (222 μM vs. 44 μM)
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability testing (40°C/75% RH) identifies two primary degradation products:
-
Hydrolytic Defluorination: Forms 2-hydroxypyridin-4-amine at pH <3 (3% after 4 weeks)
-
Oxidative Ring Opening: Generates glutaconic acid derivatives under peroxide stress (5% at 0.3% H2O2)
Solid-State Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume